molecular formula C17H14N6OS2 B277155 N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B277155
M. Wt: 382.5 g/mol
InChI Key: OMAGTJHFADNPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. It has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It has also been reported to exhibit significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against various cancer cells and microorganisms. However, its potential toxicity and limited solubility in water may pose challenges in its use for in vivo studies. Additionally, further studies are required to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the major areas of focus is the development of new derivatives and analogs with improved pharmacological properties. Additionally, further studies are required to determine its potential as a therapeutic agent for the treatment of Alzheimer's disease. Finally, the use of this compound in combination with other drugs and therapies for the treatment of cancer and microbial infections should be investigated.
In conclusion, N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a promising compound with potential applications in various fields. Its broad-spectrum activity against cancer cells and microorganisms, combined with its potential as a therapeutic agent for the treatment of Alzheimer's disease, makes it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep process that includes the condensation of 2-aminothiophenol with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, antimicrobial, and antifungal activities. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Molecular Formula

C17H14N6OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14N6OS2/c1-23-15(11-6-8-18-9-7-11)21-22-17(23)25-10-14(24)20-16-19-12-4-2-3-5-13(12)26-16/h2-9H,10H2,1H3,(H,19,20,24)

InChI Key

OMAGTJHFADNPAI-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=NC=C4

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=NC=C4

Origin of Product

United States

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